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molecular formula C10H7F2NO2 B8477771 1,3-Benzodioxol-5-amine, 2,2-difluoro-N-2-propyn-1-yl-

1,3-Benzodioxol-5-amine, 2,2-difluoro-N-2-propyn-1-yl-

Cat. No. B8477771
M. Wt: 211.16 g/mol
InChI Key: MAWLOFDAQLZFES-UHFFFAOYSA-N
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Patent
US08470813B2

Procedure details

To a stirred solution of 5-amino-2,2-difluorobenzo-1,3-dioxole (2.8 g, 16.17 mmol) in 25 mL of anhydrous toluene was dropwise added propargyl bromide (0.99 mL, 11 mmol). The mixture was heated to 80° C. overnight after which it was allowed to cool to ambient temperature and filtered. The filtrate was concentrated under reduced pressure and purified by column chromatography using DCM as eluant to provide the titled compound. 1H NMR (CDCl3) δ ppm 2.22 (1H), 3.85 (2H), 6.30-6.85 (3H); MS (ESI) 212 (M+H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.99 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]2[O:6][C:7]([F:10])([F:9])[O:8][C:4]=2[CH:3]=1.[CH2:13](Br)[C:14]#[CH:15]>C1(C)C=CC=CC=1>[F:9][C:7]1([F:10])[O:6][C:5]2[CH:11]=[CH:12][C:2]([NH:1][CH2:15][C:14]#[CH:13])=[CH:3][C:4]=2[O:8]1

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
NC1=CC2=C(OC(O2)(F)F)C=C1
Step Two
Name
Quantity
0.99 mL
Type
reactant
Smiles
C(C#C)Br
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1(OC2=C(O1)C=CC(=C2)NCC#C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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